![molecular formula C15H12N2O5S B2920767 Methyl 7-hydroxy-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate CAS No. 338395-83-8](/img/structure/B2920767.png)
Methyl 7-hydroxy-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate
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Overview
Description
Compounds with similar structures, such as those containing pyrimidine and its derivatives, have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They are often used in the study of neuroprotection and anti-inflammatory activity on human microglia and neuronal cell models .
Synthesis Analysis
In general, a series of novel compounds based on similar structures are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds can vary widely depending on the specific compound and the desired properties .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically analyzed using a variety of techniques, including high-resolution mass spectra (HRMS) and electrospray ionization (ESI) .Scientific Research Applications
Novel Compound Synthesis
A novel class of compounds including 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones was synthesized starting from precursors like methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate, showcasing a method that involves multiple steps including regiospecific conversion, oxidation, and intramolecular cyclization processes (Koza et al., 2013).
Cytotoxicity and Antitumor Activity
Research on the cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, synthesized from reactions involving similar compounds, evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential for novel anticancer agents (Hassan et al., 2014).
Diuretic Activity
A study on novel 7-(hydroxyphenyl)pyrido(3,4-d)pyridazines demonstrated excellent diuretic activity in mammals, suggesting their utility in therapy for human or animal use (Yohe, 1978).
Novel Synthetic Methods
Research introduced a new synthetic method for pyrimido[4,5-c]pyridazine derivatives, showing a novel reaction of α-diazo-β-oxo-5-(4-chloropyrimidine) propionate with triphenyl phosphine leading to significant yields of desired products, showcasing advancements in synthetic organic chemistry (Miyamoto et al., 1978).
Antitumor Activity and Cell Cycle Analysis
A study synthesized several novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and evaluated their antitumoral potential on various human tumor cell lines. The research provided insights into structure-activity relationships, cell cycle profile effects, and mechanisms of AGS cell growth inhibition, offering valuable data for developing new anticancer drugs (Rodrigues et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 7-hydroxy-2-(4-methoxyphenyl)-3-oxothieno[3,2-c]pyridazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5S/c1-21-9-5-3-8(4-6-9)17-11(18)7-10-12(16-17)13(19)14(23-10)15(20)22-2/h3-7,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDFVFZENCBEAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C3C(=N2)C(=C(S3)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-hydroxy-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate |
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